molecular formula C18H23N5O B5601954 3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B5601954
M. Wt: 325.4 g/mol
InChI Key: OTOBRVPDCVIOMJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole carbohydrazide derivatives typically involves multistep reactions starting from simple precursors. For instance, compounds similar to "3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide" have been synthesized through cyclocondensation reactions of carbohydrazones with various reagents, followed by condensation with aldehydes or ketones in suitable solvents like ethanol or DMF (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of pyrazole carbohydrazides is characterized by X-ray diffraction (XRD) techniques, revealing intricate details about their crystallography and geometry. For example, studies on similar compounds have shown significant insights into their molecular conformations, intermolecular hydrogen bonding, and overall stability in different environments (Karrouchi et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, electrophilic and nucleophilic substitutions, and more, depending on the functional groups present. Their reactivity can be influenced by the natureof substituents and the molecular environment. For instance, studies have explored the reactivity of pyrazole carbohydrazides in the context of cyclocondensation reactions, highlighting their potential to form complex heterocyclic structures (Orlov & Sidorenko, 2012).

Physical Properties Analysis

The physical properties of pyrazole carbohydrazides, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are often determined through spectroscopic methods and thermal analysis, providing insights into the stability and behavior of these compounds under various conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are defined by their functional groups, which determine their reactivity, acidity/basicity, and other chemical behaviors. Detailed investigations using spectroscopic and computational methods can reveal the electronic structure, charge distribution, and potential reaction pathways these molecules might undergo (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Anti-Tumor Properties

Pyrazole derivatives have been synthesized and evaluated for their anti-tumor activities. An efficient method was developed for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives, which exhibited significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7) (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Anticancer Activities

Novel pyrazole integrated 1,3,4-oxadiazoles were synthesized and demonstrated potent to weak antimicrobial activity. Among these compounds, certain derivatives emerged as effective antimicrobial agents, highlighting the therapeutic potential of pyrazole derivatives in combating microbial infections and possibly indicating similar applications for 3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide (Ningaiah et al., 2014).

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives have shown potential anti-diabetic activity via inhibition of α-glucosidase enzyme, suggesting a role in the development of anti-diabetic therapies. Such studies can provide insights into the molecular interactions responsible for the biological activities of these compounds, indicating a possible research application for the specified compound in understanding and treating diabetes (Karrouchi et al., 2020).

properties

IUPAC Name

5-cyclopropyl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-23(4-2)15-9-5-13(6-10-15)12-19-22-18(24)17-11-16(20-21-17)14-7-8-14/h5-6,9-12,14H,3-4,7-8H2,1-2H3,(H,20,21)(H,22,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBRVPDCVIOMJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.